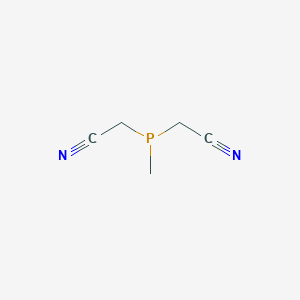![molecular formula C14H22N2O3S B14376033 N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide CAS No. 90234-20-1](/img/structure/B14376033.png)
N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a propane-2-sulfonyl group, and an amide linkage attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting an appropriate benzoyl chloride with tert-butylamine under basic conditions.
Introduction of the Propane-2-sulfonyl Group: The next step involves the introduction of the propane-2-sulfonyl group. This can be achieved by reacting the benzamide intermediate with propane-2-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of the tert-butyl and propane-2-sulfonyl groups can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-3-[(tert-butylamino)sulfonyl]benzamide
- N-tert-Butyl-3-[(methylsulfonyl)amino]benzamide
- N-tert-Butyl-3-[(ethylsulfonyl)amino]benzamide
Uniqueness
N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the propane-2-sulfonyl group can enhance the compound’s solubility and reactivity compared to its analogs.
Properties
CAS No. |
90234-20-1 |
|---|---|
Molecular Formula |
C14H22N2O3S |
Molecular Weight |
298.40 g/mol |
IUPAC Name |
N-tert-butyl-3-(propan-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C14H22N2O3S/c1-10(2)20(18,19)16-12-8-6-7-11(9-12)13(17)15-14(3,4)5/h6-10,16H,1-5H3,(H,15,17) |
InChI Key |
NLWCZIAYWNFCHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]-](/img/structure/B14375950.png)
![3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14375957.png)

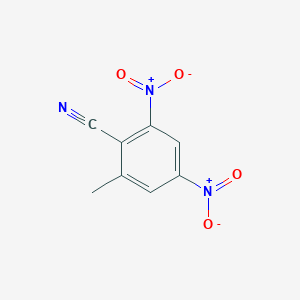
![2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14375980.png)
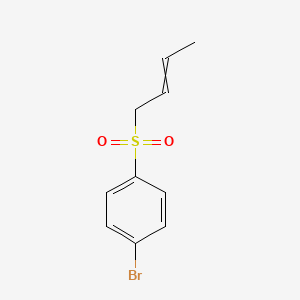
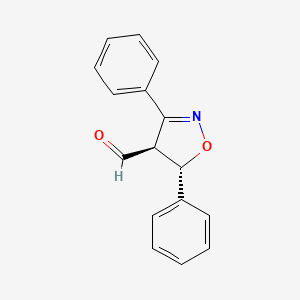
![Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-](/img/structure/B14376003.png)
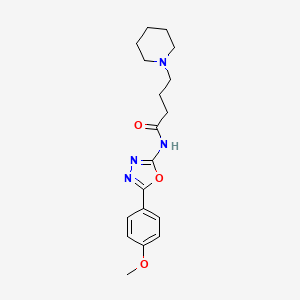
![4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14376013.png)
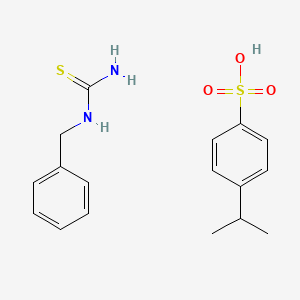
methanone](/img/structure/B14376026.png)
